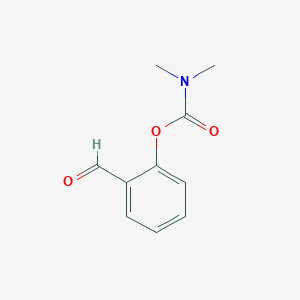

2-Formylphenyl dimethylcarbamate

Description

Properties

IUPAC Name |

(2-formylphenyl) N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11(2)10(13)14-9-6-4-3-5-8(9)7-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKUOTCZDTXWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formylphenyl dimethylcarbamate can be achieved through various methods. One common approach involves the reaction of 2-aminobenzaldehyde with dimethyl carbonate in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow systems. These systems allow for the efficient and scalable synthesis of the compound, minimizing the use of hazardous reagents and reducing energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Formylphenyl dimethylcarbamate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to form a carboxylic acid.

Reduction: The formyl group can be reduced to form a hydroxyl group.

Substitution: The dimethylcarbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and thiols can react with the dimethylcarbamate group under basic conditions.

Major Products Formed

Oxidation: 2-Formylbenzoic acid.

Reduction: 2-Hydroxyphenyl dimethylcarbamate.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:

2-Formylphenyl dimethylcarbamate can be synthesized through several methods, including:

- Zinc Chloride-Catalyzed Reactions:

- Green Synthesis Approaches:

Chemical Properties:

The compound features a formyl group attached to a phenyl ring, which enhances its reactivity. It can participate in various chemical reactions:

- Oxidation: Can form sulfoxides or sulfones.

- Reduction: The formyl group can be converted into an alcohol.

- Substitution Reactions: The dimethylcarbamothioate moiety can be replaced by other nucleophiles.

Scientific Research Applications

1. Organic Synthesis:

this compound serves as an important intermediate in organic synthesis, particularly in the development of new materials and catalysts. Its unique structure allows it to undergo various transformations that are valuable for creating complex organic compounds .

2. Pharmaceutical Applications:

The compound has garnered attention for its potential therapeutic properties. It is being investigated for use as:

- Biochemical Probes: Its ability to interact with specific enzymes and proteins makes it useful for studying biochemical pathways and mechanisms.

- Drug Development: There is ongoing research into its pharmacological properties, suggesting potential applications in treating conditions such as cognitive decline and post-traumatic stress disorder (PTSD) through derivatives like rivastigmine .

3. Agricultural Chemistry:

Carbamates are widely recognized for their utility as agrochemicals, including pesticides and herbicides. This compound could potentially be developed into new formulations that enhance crop protection while minimizing environmental impact .

Case Studies

Case Study 1: Synthesis Optimization

In a study conducted by Barve et al., the synthesis of this compound was optimized using microwave-assisted techniques, resulting in high yields and demonstrating the efficacy of modern synthetic approaches in carbamate chemistry .

| Methodology | Yield | Conditions |

|---|---|---|

| Microwave Irradiation | 94% | 80 °C for 10 min |

| Traditional Heating | 76% | 110 °C for several hours |

Case Study 2: Biochemical Interaction

Research published in ACS Publications highlights how derivatives of carbamates, including this compound, interact with biological targets. These interactions are crucial for understanding their potential therapeutic effects and mechanisms of action in drug development .

Mechanism of Action

The mechanism of action of 2-Formylphenyl dimethylcarbamate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes, leading to the disruption of essential metabolic pathways. The formyl group and the dimethylcarbamate moiety play crucial roles in its binding to these targets, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Carbaryl: Another carbamate compound used as an insecticide.

2-Formylphenyl methylcarbamate: Similar structure but with a methyl group instead of a dimethyl group.

Uniqueness

2-Formylphenyl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-Formylphenyl dimethylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure allows it to participate in various biochemical interactions, making it a valuable candidate for pharmacological research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound has been optimized using various catalytic methods. One notable approach involves the oxidative coupling of β-dicarbonyl compounds with N,N'-disubstituted formamides using copper-based catalysts. For instance, a study demonstrated that under optimized conditions (using TBHP as an oxidant and microwave irradiation), the compound could be synthesized in a yield of 94% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors:

- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic residues in proteins, modulating their activity.

- Hydrophobic Interactions : The dimethylcarbamate moiety can interact with hydrophobic pockets in proteins, potentially altering their conformation and function .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further exploration in infection control.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders .

Case Studies and Research Findings

Various studies have investigated the biological activity of this compound:

- Antimicrobial Activity : A study assessed the antimicrobial properties against various bacterial strains and found significant inhibitory effects, suggesting potential applications in treating bacterial infections.

- Enzyme Interaction Studies : Research involving enzyme assays indicated that this compound could inhibit enzymes related to cancer metabolism, highlighting its potential as an anticancer agent.

- Pharmacological Screening : In vivo studies demonstrated that the compound exhibited dose-dependent effects on certain biological pathways, suggesting its viability as a therapeutic agent .

Data Table: Biological Activities of this compound

Q & A

Q. What are the established synthetic routes for 2-Formylphenyl dimethylcarbamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via carbamate formation using dimethylcarbamoyl chloride and 2-formylphenol under basic conditions (e.g., pyridine or triethylamine as a catalyst). Key considerations include:

- Catalyst selection : Zinc-promoted reactions (e.g., Yadav et al.) enhance nucleophilic substitution efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .

- Temperature control : Reactions conducted at 0–25°C minimize side reactions like formyl group oxidation .

Q. Which spectroscopic and chromatographic methods are recommended for confirming the structure of this compound?

- Methodological Answer :

- FT-IR : Identify carbamate C=O stretches (~1700 cm⁻¹) and formyl C=O (~1680 cm⁻¹) .

- NMR : H NMR resolves formyl protons (~9.8 ppm) and dimethyl groups (~2.8–3.1 ppm); C NMR confirms carbamate carbonyl (~155 ppm) .

- HPLC/MS : Validate purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 223.1) .

Q. How is the dimethylcarbamate group utilized in protecting amino groups during multi-step syntheses?

- Methodological Answer : The dimethylcarbamate group acts as a temporary protecting group for amines, enabling selective reactions at other sites. Key steps include:

- Protection : React amines with dimethylcarbamoyl chloride under mild basic conditions .

- Deprotection : Use strong acids (e.g., HCl/MeOH) or bases (e.g., LiAlH₄) to cleave the carbamate .

Advanced Research Questions

Q. What mechanistic insights have been gained from computational studies on carbamate bond formation?

- Methodological Answer : Density Functional Theory (DFT) studies reveal:

- Transition states : Nucleophilic attack by the phenolic oxygen on the carbamoyl carbon is rate-limiting .

- Solvent effects : Polar solvents stabilize intermediates via hydrogen bonding, reducing activation energy .

- Catalytic roles : Zinc catalysts lower energy barriers by polarizing the carbamoyl chloride electrophile .

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

- Methodological Answer :

- Crystallographic validation : X-ray diffraction resolves structural ambiguities (e.g., disorder in cyclohexene rings, as in ) .

- Dynamic NMR : Detect conformational exchange broadening in H NMR spectra to reconcile discrepancies .

- DFT refinement : Adjust computational parameters (e.g., solvent models, basis sets) to match experimental data .

Q. In what ways can this compound serve as a precursor for synthesizing heterocyclic compounds?

- Methodological Answer : The formyl and carbamate groups enable diverse cyclization pathways:

- Decarboxylative annulation : React with ynones under basic conditions (K₂CO₃/DMF) to form benzoxepines .

- Mannich reactions : Condense with amines and ketones to generate pyrrolidine derivatives .

- Schiff base formation : Utilize the formyl group to synthesize imine-linked macrocycles .

Q. How should structural disorder in X-ray crystallography data be addressed for carbamate derivatives?

- Methodological Answer :

- Multi-conformer modeling : Refine crystal structures with split occupancy for disordered atoms (e.g., cyclohexene ring disorder in ) .

- Hirshfeld surface analysis : Quantify intermolecular interactions to validate packing arrangements .

Q. What are the best practices for handling reactive intermediates during synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.